Benzanidin

Description

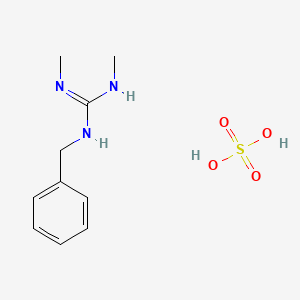

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-2,3-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCALUKNKNIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-85-2 | |

| Record name | Guanidine, N,N′-dimethyl-N′′-(phenylmethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-2,3-dimethylguanidinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization of Bethanidine Sulfate

Elucidation of Mechanism of Action

Bethanidine (B1219629) sulfate (B86663) exerts its pharmacological effects primarily through mechanisms that modulate the sympathetic nervous system. nih.govdrugbank.comhmdb.ca Its action leads to a decrease in blood pressure. nih.govdrugbank.comhmdb.ca

Primary Peripheral Antiadrenergic Effects

As a peripherally acting antiadrenergic agent, bethanidine sulfate's main effects occur outside the central nervous system. nih.govdrugbank.comhmdb.ca It is known to block adrenergic transmission. nih.govdrugcentral.orgnih.govmedkoo.com This blockade contributes to its antihypertensive properties. nih.govdrugcentral.orgnih.gov

Investigation of Adrenergic Transmission Blockade Mechanisms

Bethanidine sulfate, a guanidine (B92328) derivative, is characterized by its ability to block adrenergic transmission. nih.govdrugbank.comdrugcentral.orgnih.govmedkoo.com While the exact mechanism remains unclear, research points to its interference with the sympathetic nervous system and potential effects on neurotransmitter release. nih.govdrugbank.comhmdb.cancats.io

Bethanidine sulfate interferes with the function of the sympathetic nervous system. nih.govdrugbank.comhmdb.ca This interference is a key component of its mechanism for decreasing blood pressure. nih.govdrugbank.comhmdb.ca It is considered a sympatholytic drug. wikipedia.org Bethanidine is described as a post-ganglionic adrenergic neurone-blocking agent. ncats.io

Bethanidine sulfate effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system. nih.govdrugbank.comhmdb.ca Suppression of renin secretion is presented as one of the potential mechanisms contributing to its antihypertensive action. nih.govdrugbank.comhmdb.ca

Specific Receptor Agonist/Antagonist Activities

Investigations into the specific receptor activities of bethanidine sulfate indicate interactions with adrenergic receptors. drugbank.comhmdb.caguidetopharmacology.org

Bethanidine is described as a peripherally acting antiadrenergic agent which primarily acts as an alpha-2A adrenergic agonist. nih.govdrugbank.comhmdb.caguidetopharmacology.org This agonism at alpha-2A adrenergic receptors is presented as a primary action. nih.govdrugbank.comhmdb.caguidetopharmacology.org

Modulation of Ion Channel DynamicsStudies investigating the electrophysiological effects of Bethanidine Sulfate have revealed significant modulation of various ion currents in cardiac cells.medkoo.comncats.iomedkoo.comcdnsciencepub.comncats.ionih.gov

Implications for Membrane Action Potential ElectrophysiologyThe modulation of ion currents by Bethanidine Sulfate translates into notable effects on the electrophysiological properties of cardiac cell membranes. Extracellular application of Bethanidine (0.3 mM) increased the overshoot and the duration of action potentials (APs) in cultured embryonic chick heart cells.ncats.iocdnsciencepub.comncats.ionih.govIn canine cardiac Purkinje fibers, Bethanidine (10-80 mg/L) produced dose-dependent decreases in the maximal rate of depolarization (MRD) and overshoot of phase 0, but did not affect the maximum diastolic potential (MDP).nih.govAction potential plateau duration (APD) was decreased by Bethanidine in canine Purkinje fibers at various stimulation cycle lengths.nih.govIn contrast, Bethanidine increased the plateau phase of the action potential in guinea-pig papillary muscle in a 2.7 mM K+ solution.nih.govresearchgate.netBethanidine also increased the rate of normal automaticity in canine Purkinje fibers and accelerated abnormal automaticity induced by BaCl2.nih.govThe effects of Bethanidine on the action potentials of normal, driven Purkinje fibers have been noted to resemble those of lidocaine (B1675312) after sufficient exposure time.nih.govThe blockade of potassium channels by Bethanidine is correlated with its ability to suppress ventricular fibrillation, suggesting that this action reduces electrical inhomogeneities in action potential and conduction parameters.pnas.orgnih.gov

Here is a summary of some observed effects of extracellular Bethanidine on cardiac ion currents and action potentials:

| Cell Type | Concentration (Extracellular) | Effect on INa | Effect on ICa | Effect on IK | Effect on AP Overshoot | Effect on AP Duration/Plateau | Source(s) |

| Cultured embryonic chick heart cells | 3 x 10^-4 M (0.3 mM) | Potentiated | Potentiated | Decreased | Increased | Increased | medkoo.comncats.iomedkoo.comcdnsciencepub.comncats.ionih.gov |

| Canine cardiac Purkinje fibers | 10-80 mg/L | Decreased MRD | Not specified | Not specified | Decreased | Decreased APD | nih.gov |

| Guinea-pig papillary muscle | Not specified (Dose-dependent effects observed) | Not specified | Increased amplitude, duration, Vmax (in 25mM K+) | Not specified | Not specified | Increased plateau (in 2.7mM K+) | nih.govresearchgate.net |

Note: Intracellular Bethanidine (0.1 mM) blocked INa in cultured embryonic chick heart cells. ncats.iocdnsciencepub.comncats.ionih.gov

Post-ganglionic Adrenergic Neuron Blockade Mechanisms

Bethanidine sulfate acts by blocking adrenergic transmission at post-ganglionic sympathetic nerve endings. bmj.comncats.iopharmacompass.comdrugbank.comdrugbank.com This inhibition primarily affects the release of the neurotransmitter noradrenaline. bmj.comahajournals.orgresearchgate.net

Initial Sympathomimetic Manifestations and Catecholamine Release

An initial sympathomimetic effect has been observed with bethanidine in both humans and animals. ncats.ioncats.io This effect is possibly attributed to the release of endogenous catecholamines. ncats.ioncats.ionih.govwright.edunih.gov Studies in canine neonates and adult dogs showed that increased heart rate, blood pressure, and enhanced atrioventricular nodal function, observed in both groups, are likely related to a bethanidine-mediated release of catecholamines. wright.edu

Inhibition of Noradrenaline Release during Nerve Stimulation

A key mechanism of bethanidine sulfate is the inhibition of noradrenaline release from sympathetic nerve terminals during nerve stimulation. ahajournals.orgmedchemexpress.eursc.org While chemically related to guanethidine (B1672426), bethanidine does not deplete noradrenaline in nerve tissue to the same extent or as quickly as guanethidine. ahajournals.orgmedchemexpress.eu Depletion with bethanidine may take several months and is less pronounced compared to guanethidine. ahajournals.org

Preclinical Pharmacodynamics and Electrophysiological Effects

Bethanidine sulfate has been studied for its preclinical pharmacodynamic and electrophysiological effects, particularly on cardiac tissue. nih.govwright.edunih.govmedkoo.commedkoo.comsemanticscholar.orgresearchgate.netnih.govresearchgate.netnih.gov

Cardiac Electrophysiological Studies in Isolated Preparations

Electrophysiological studies have been conducted on isolated cardiac preparations to understand the effects of bethanidine sulfate on the electrical activity of heart cells. nih.govmedkoo.comresearchgate.net

Effects on Canine Cardiac Purkinje Fibers and Ventricular Muscle Cells

Studies using standard microelectrode techniques on canine cardiac Purkinje fibers and ventricular muscle cells have investigated the effects of bethanidine sulfate. nih.govmedkoo.commedkoo.com In normal Purkinje fibers exposed to bethanidine (10-80 mg/L), dose-dependent decreases in the maximal rate of depolarization (MRD) and overshoot of phase 0 were observed. nih.gov Bethanidine also decreased action potential plateau duration (APD) at various cycle lengths of stimulation. nih.gov The membrane responsiveness curve was depressed by bethanidine, and its effects on MRD showed marked use dependence. nih.gov In ventricular muscle cells, bethanidine at 20 mg/L decreased MRD but did not affect maximum diastolic potential (MDP) or APD. nih.gov

Bethanidine also influenced automaticity in Purkinje fibers. nih.gov The rate of normal automaticity in Purkinje fibers with MDPs greater than -85 mV increased after exposure to bethanidine (10 mg/L for 30 min). nih.gov Abnormal automaticity induced by BaCl2 was also accelerated after exposure to bethanidine. nih.gov These effects on automaticity are similar to those of bretylium (B1223015) and may be linked to the release of endogenous catecholamines. nih.gov

In contrast, the effects of bethanidine on the action potentials of normal (driven) Purkinje fibers differ significantly from those of bretylium and show resemblance to lidocaine after 30-60 minutes of exposure. nih.gov

Data from a study on canine cardiac Purkinje fibers illustrates the effect of bethanidine on normal automaticity:

| Preparation Type | Condition | Automaticity Rate (beats/min) |

| Purkinje Fibers | Control | 10.2 ± 5.3 |

| Purkinje Fibers | Bethanidine (10 mg/L, 30 min) | 21.5 ± 5.6 |

Note: This table is intended to be interactive in a digital format, allowing for potential sorting or filtering.

Maximal Rate of Depolarization (MRD)

As noted in studies on canine cardiac Purkinje fibers, bethanidine sulfate produced dose-dependent decreases in the maximal rate of depolarization (MRD) of phase 0. nih.gov This effect on MRD exhibited marked use dependence. nih.gov In ventricular muscle cells, a concentration of 20 mg/L bethanidine also decreased MRD. nih.gov

Action Potential Overshoot

Studies on canine cardiac Purkinje fibers have shown that bethanidine sulfate produces dose-dependent decreases in the overshoot of phase 0 of the action potential. nih.gov In cultured embryonic chick heart cells, extracellular application of bethanidine (at 3 x 10-4 M) was observed to increase the overshoot and duration of the action potentials. ncats.iocdnsciencepub.comnih.govmedkoo.com This suggests a differential effect depending on the preparation or concentration.

Membrane Responsiveness

Bethanidine has been shown to depress the membrane responsiveness curve in normal canine Purkinje fibers. nih.gov

Use-Dependence Phenomena

The effects of bethanidine on the maximal rate of depolarization (MRD) in canine Purkinje fibers have demonstrated marked use dependence. nih.gov

Automaticity (Normal and Abnormal)

In canine Purkinje fibers with maximum diastolic potentials (MDPs) greater than -85 mV, bethanidine (10 mg/L for 30 min) increased the rate of normal automaticity from control values of 10.2 ± 5.3 beats/min to 21.5 ± 5.6 beats/min. nih.gov Abnormal automaticity, induced by BaCl2 in Purkinje fibers with MDPs between -40 and -60 mV, was also accelerated after exposure to bethanidine (10 mg/L). nih.gov These effects on automaticity are similar to those observed with bretylium and may be mediated by the release of endogenous catecholamines. nih.gov In neonatal canine hearts pretreated with propranolol (B1214883), bethanidine caused a decrease in resting heart rate, suggesting a direct effect on sinus node automaticity independent of catecholamine release. nih.gov

Here is a table summarizing the effect of bethanidine on automaticity in canine Purkinje fibers:

| Condition | Control Rate (beats/min) | Bethanidine (10 mg/L) Rate (beats/min) |

| Normal Automaticity | 10.2 ± 5.3 | 21.5 ± 5.6 |

| Abnormal Automaticity | Accelerated | Further Accelerated |

Electrophysiological Modulations in Cultured Embryonic Chick Heart Cells

Studies utilizing whole-cell current clamp and voltage clamp techniques on single cultured embryonic chick heart cells have investigated the electrophysiological effects of bethanidine sulfate. Extracellular application of bethanidine (3 x 10-4 M) led to an increase in the overshoot and duration of action potentials. ncats.iocdnsciencepub.comnih.govmedkoo.com This application also significantly decreased the outward potassium current (IK) and potentiated the inward fast sodium currents (INa) and the inward slow calcium current (ICa). ncats.iocdnsciencepub.comnih.govmedkoo.com Conversely, intracellular introduction of bethanidine (10-4 M or 0.1 mM) was found to block INa. ncats.iocdnsciencepub.comnih.govncats.io These findings suggest that the effects of extracellular bethanidine include potentiation of myocardial fast Na+ and slow Ca2+ currents and inhibition of IK. cdnsciencepub.comnih.govmedkoo.com The decrease in IK by bethanidine has been suggested as a potential contributor to its antifibrillatory action. cdnsciencepub.comnih.govmedkoo.com

Impact on Ventricular Fibrillation Threshold

Bethanidine sulfate has been shown to significantly increase the ventricular fibrillation threshold (VFT). nih.govpnas.org In normal dog hearts, bethanidine increased the VFT from an average control value of 28.5 mA to an average peak value of 66.5 mA, representing a 150 percent increase. nih.gov In infarcted hearts, the increase was even more pronounced, raising the VFT from an average postinfarction level of 14.4 mA to an average peak value of 55.3 mA, a 327 percent increase. nih.gov This increase in VFT is a key antifibrillatory action of bethanidine. nih.govpnas.org

Here is a table illustrating the impact of bethanidine on ventricular fibrillation threshold in dog hearts:

| Heart Condition | Control VFT (mA) | Peak VFT (mA) | Percentage Increase |

| Normal | 28.5 | 66.5 | 150% |

| Infarcted | 14.4 | 55.3 | 327% |

Facilitation of Electrical Defibrillation and Spontaneous Defibrillation Induction

Similar to bretylium, bethanidine's antifibrillatory action is also manifested by the facilitation of electrical defibrillation. pnas.org Furthermore, under conditions where it does not normally occur, bethanidine can induce episodes of pharmacologic (spontaneous) defibrillation. nih.govpnas.org This was observed in dog hearts where superthreshold shocks induced nonsustained ventricular fibrillation that spontaneously converted to sinus rhythm, in contrast to untreated hearts which required electrical defibrillation. nih.gov

Hemodynamic Effects in Animal Models

Studies in animal models and humans have investigated the impact of bethanidine sulfate on cardiovascular hemodynamics, revealing its influence on venous return, arteriolar dilation, peripheral vascular resistance, and sympathetic reflex adjustments. nih.gov

Influence on Venous Return and Venodilation

Bethanidine sulfate has been shown to decrease venous return, particularly in the upright position. nih.gov This effect suggests that the compound may induce venodilation. nih.gov

Impact on Arteriolar Dilation and Peripheral Vascular Resistance

Bethanidine sulfate contributes to arteriolar dilation in both supine and upright positions. nih.gov This dilation leads to a reduction in peripheral vascular resistance. nih.gov The decrease in peripheral resistance is a key factor in the blood pressure-lowering effect of bethanidine. nih.gov

Attenuation of Cardiovascular Sympathetic Reflex Adjustments

Bethanidine sulfate has been observed to attenuate cardiovascular sympathetic reflective adjustments. nih.gov This attenuation is evident in a diminished reflective increase in total peripheral resistance and an attenuated Valsalva maneuver overshoot. nih.gov These effects highlight the sympatholytic action of bethanidine sulfate. nih.gov

Developmental Electrophysiological Research in Neonatal Mammalian Hearts

Electrophysiological studies on the immature mammalian heart, specifically in neonatal canine models, have provided insights into the direct cardiac effects of bethanidine sulfate, independent of catecholamine release. nih.govkarger.comnih.gov

Atrial Effective and Functional Refractory Period Prolongation

Bethanidine sulfate significantly increases atrial effective and functional refractory periods in neonatal canine hearts. nih.govnih.gov In one study involving neonatal puppies pretreated with propranolol to mitigate catecholamine-mediated effects, the mean atrial effective refractory period increased from 58 ms (B15284909) to 109 ms, and the mean functional refractory period increased from 108 ms to 185 ms (p < 0.0001). nih.gov This prolongation of atrial refractoriness is a notable electrophysiological effect of bethanidine sulfate in the immature heart. nih.govnih.gov

Here is a table summarizing the effect on atrial refractory periods:

| Parameter | Before Bethanidine Sulfate (ms) | After Bethanidine Sulfate (ms) | p-value |

| Mean Atrial Effective Refractory Period | 58 | 109 | < 0.0001 |

| Mean Atrial Functional Refractory Period | 108 | 185 | < 0.0001 |

Sinus Node Automaticity Depression

Bethanidine sulfate has been shown to cause a decrease in resting heart rate in neonatal canines, suggesting a depression of sinus node automaticity. nih.gov In the study with propranolol-pretreated puppies, resting heart rate decreased from 154 beats/min post-propranolol to 144 beats/min post-bethanidine (p < 0.002). nih.gov This effect on sinus node automaticity is considered a direct electrophysiological action of bethanidine in neonates. nih.gov

Here is a table illustrating the effect on resting heart rate:

| Parameter | Before Bethanidine Sulfate (beats/min) | After Bethanidine Sulfate (beats/min) | p-value |

| Resting Heart Rate | 154 | 144 | < 0.002 |

While bethanidine sulfate also caused a modest increase in ventricular refractory periods, the prolongation was not as dramatic as that observed in the atrium, indicating a degree of atrial specificity in its electrophysiological effects in the neonate. nih.gov

Ventricular Refractory Period Modulation

Bethanidine sulfate, a guanidinium-based compound, has been investigated for its electrophysiological effects on cardiac tissue, including its influence on the ventricular refractory period. Research utilizing standard microelectrode techniques in canine cardiac Purkinje fibers and ventricular muscle cells has provided insights into these effects. Bethanidine sulfate, at concentrations ranging from 10 to 80 mg/L, demonstrated dose-dependent decreases in the maximal rate of depolarization (MRD) and overshoot of phase 0 in normal Purkinje fibers. nih.gov While maximum diastolic potential (MDP) remained unaffected, the action potential plateau duration (APD, measured to -60 mV) was decreased by bethanidine across various cycle lengths of stimulation (between 1,000 and 300 ms). nih.gov The compound also depressed the membrane responsiveness curve, with its effects on MRD exhibiting marked use dependence. nih.gov In ventricular muscle cells, a concentration of 20 mg/L of bethanidine decreased MRD but did not affect MDP or APD. nih.gov

Studies involving programmed cardiac electrical stimulation in human patients who survived out-of-hospital cardiac arrest have also examined the effects of bethanidine sulfate on ventricular refractory periods. In these studies, bethanidine sulfate was found to shorten absolute and relative ventricular refractory periods when measured during sinus rhythm. nih.gov However, it did not alter the ventricular effective refractory period as measured during ventricular pacing. nih.gov

Further investigation in immature mammalian hearts (neonatal canine) compared to adult dogs revealed differing effects. In adult dogs, decreased ventricular refractory periods were observed, which were thought to be potentially related to a bethanidine-mediated release of catecholamines. karger.comwright.edu Conversely, in neonatal puppies pretreated with propranolol to investigate non-catecholamine-mediated effects, bethanidine caused a modest increase in ventricular refractory periods, although this prolongation was not as dramatic as the significant prolongation observed in atrial refractoriness. nih.gov

Detailed research findings from these studies highlight the complex and context-dependent nature of bethanidine sulfate's effects on ventricular refractory periods, influenced by factors such as concentration, tissue type (Purkinje fibers vs. ventricular muscle), stimulation rate, species (canine vs. human), and age (adult vs. neonate).

Here is a summary of some research findings related to Bethanidine Sulfate's effects on ventricular refractory periods:

| Study Type | Species/Tissue | Bethanidine Concentration/Dose | Observed Effect on Ventricular Refractory Period | Related Findings | Source |

| Microelectrode Study | Canine Purkinje Fibers | 10-80 mg/L | Decreased Action Potential Plateau Duration | Decreased MRD and overshoot of phase 0; use-dependent effects on MRD. | nih.gov |

| Microelectrode Study | Canine Ventricular Muscle | 20 mg/L | No effect on Action Potential Duration | Decreased MRD. | nih.gov |

| Programmed Electrical Stimulation | Human Patients | Not specified (oral dose) | Shortened absolute and relative refractory periods (during sinus rhythm) | No change in effective refractory period (during pacing); prevented inducible VT in some patients. | nih.gov |

| Electrophysiology Study | Adult Canine Heart | 2.5, 5, 10, 15 mg/kg i.v. | Decreased ventricular refractory periods | Increased heart rate, blood pressure, AV nodal function (potentially catecholamine-related). | karger.comwright.edu |

| Electrophysiology Study | Neonatal Canine Heart (with propranolol) | 10 mg/kg i.v. | Modest increase in ventricular refractory periods | Significant prolongation of atrial refractoriness; decrease in sinus node automaticity. | nih.gov |

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Studies in Animal Models

Investigation of Biotransformation Pathways and Metabolite Identification

Information specifically detailing the biotransformation pathways and metabolite identification of Bethanidine (B1219629) Sulfate (B86663) in preclinical animal models is limited in the provided search results. However, studies in humans using radiolabeled Bethanidine have indicated that a significant portion of the excreted compound is intact Bethanidine nih.gov. This suggests that extensive metabolism might not be the primary route of elimination in humans, which could potentially correlate with findings in some animal models, although interspecies differences in metabolism are known to exist kau.edu.sa. One source mentions that all metabolites of oral anticoagulants in humans have not been identified, and extensive biotransformation produces water-soluble metabolites readily excreted by the kidney annualreviews.org. While this refers to a different class of drugs, it highlights the general process of biotransformation to facilitate excretion.

Exploration of Enzymatic Systems Involved in Metabolism

Direct information on the specific enzymatic systems involved in the metabolism of Bethanidine Sulfate in animal models was not found. However, the metabolism of drugs often involves microsomal or soluble enzymes, which can transform compounds into metabolites with different pharmacological properties annualreviews.org. Cytochrome P450 enzymes are frequently involved in drug metabolism annualreviews.orgdrugbank.com. While Bethanidine is mentioned in the context of drug interactions involving tricyclic antidepressants and adrenergic neurone blocking drugs, and debrisoquine (B72478) (another adrenergic neurone blocking drug) is noted as a substrate for a polymorphic cytochrome P-450 enzyme, a direct link specifying the enzymes metabolizing Bethanidine Sulfate in animal models is not explicitly provided kau.edu.sadrugbank.com.

Methodologies for Radiolabeled Compound Excretion Studies

Radiolabeled compound excretion studies are a common methodology in pharmacokinetic investigations to track the absorption, distribution, metabolism, and excretion of a drug. Studies involving [14C]-bethanidine have been conducted to examine its absorption and excretion nih.govnih.gov. These studies typically involve administering the radiolabeled compound to subjects (in this case, potentially animal models or humans as indicated in the search results) and then measuring the radioactivity in urine, feces, and potentially other biological samples over time to determine the routes and extent of excretion nih.gov. Thin-layer chromatography (TLC) and isotope dilution analysis have been used in such studies to identify and quantify the excreted compounds, including the parent drug and any metabolites nih.gov.

Elimination Characteristics in Experimental Systems

Studies, including those potentially conducted in experimental systems or informing our understanding of elimination in such systems, indicate that Bethanidine is primarily eliminated unchanged in the urine nih.gov. Studies in hypertensive patients administered [14C]-bethanidine hemisulfate intravenously showed that a large percentage of the dose was excreted in the urine over a few days, with analysis indicating that only intact bethanidine was excreted nih.gov. After oral administration, a notable fraction was also excreted in urine, along with some excretion in feces nih.gov. The renal clearance of Bethanidine in humans has been observed to approach renal plasma flow nih.gov. While these findings are from human studies, they provide insight into the likely primary elimination route in experimental systems as well, suggesting a significant role for renal excretion of the unchanged drug.

Synthetic Methodologies and Structure Activity Relationships of Guanidine Derivatives

Academic Synthetic Routes Relevant to Guanidine (B92328) Scaffolds

The synthesis of guanidine scaffolds in academic settings employs various methodologies. Traditional approaches often involve the reaction of amines with electrophilic reagents such as isothioureas, carbodiimides, or cyanamides. rsc.orgmdpi.com While these methods are established, they can sometimes suffer from low yields, require toxic reagents, or produce undesirable by-products. mdpi.com

More efficient and atom-economical catalytic methodologies have been explored, such as guanylation reactions of amines with carbodiimides. mdpi.com For instance, a procedure has been reported utilizing ZnEt₂ as a catalyst, which facilitates the nucleophilic addition of an amine to a carbodiimide, followed by protonolysis of the intermediate guanidine species. mdpi.com This approach allows for the synthesis of guanidine derivatives under continuous stirring in solvents like THF. mdpi.com

Another reported one-pot sequential approach to synthesize N,N′-disubstituted guanidines involves the reaction of N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through N-phthaloyl-guanidine intermediates and provides access to diverse guanidines with reported yields up to 81% under mild conditions. rsc.org Additionally, research has explored the synthesis of guanidine-functionalized terpenoids, highlighting the incorporation of the guanidine group into different structural classes for potential biological activities. cnr.it

Chemical Modifications and Analog Development for Pharmacological Probes

Chemical modification of the guanidine scaffold and the development of its analogs are central to the discovery of pharmacological probes targeting various biological pathways. Guanidine derivatives have been investigated for their activity at adrenergic receptors, histamine (B1213489) H₃ receptors, and muscarinic receptors, among others. chemrxiv.orgresearchgate.netnih.govnih.govacs.orgresearchgate.net

Modifications can involve altering substituents on aromatic rings attached to the guanidine core or directly modifying the guanidine group itself. nih.gov For example, structure-activity relationship studies around guanabenz (B1672423), an α₂-adrenergic agonist, involved changing the positions of chlorine atoms on the benzene (B151609) ring and modifying the guanidine group to identify derivatives that retained antiprion activity but lost α₂-adrenergic receptor agonistic activity. nih.gov

Another strategy in analog development is replacing flexible linkers with more rigid or semi-rigid moieties. In the context of developing muscarinic receptor antagonists from histamine H₃ receptor antagonists, replacing a flexible seven-methylene linker with a 1,4-cyclohexylene or p-phenylene group connected to a piperazine (B1678402) and phenoxy moiety led to compounds with potent activity at muscarinic M₂ and M₄ receptors. nih.govacs.org These modifications influenced the binding affinity and selectivity of the compounds for different receptor subtypes. nih.govacs.org

The design of new guanidine-based compounds often involves exploring different substitution patterns to optimize interactions with target receptors or ion channels, aiming for improved affinity, selectivity, and desired pharmacological profiles. mdpi.comresearchgate.netnih.govnih.govacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Adrenergic Modulation

Structure-Activity Relationship (SAR) studies of guanidine derivatives have been crucial in understanding their interactions with adrenergic receptors and their effects on adrenergic neurotransmission. Guanidine derivatives, including Bethanidine (B1219629), are known for their ability to modulate adrenergic activity. nih.govnih.govdrugbank.com Bethanidine, for instance, is described as a guanidinium (B1211019) antihypertensive agent that acts by blocking adrenergic transmission, though its precise mode of action is not entirely clear. nih.govdrugbank.com It is also described as a peripherally acting antiadrenergic agent that primarily acts as an alpha-2a adrenergic agonist. nih.gov

Research on guanidine and 2-aminoimidazoline (B100083) aromatic derivatives as α₂-adrenoceptor ligands has aimed to establish SARs for developing compounds with specific activities, such as antagonists for potential antidepressant effects. chemrxiv.orgresearchgate.net These studies suggest that the structural features of the guanidine moiety and its substituents significantly influence their binding to α₂-adrenoceptors. researchgate.netresearchgate.net

Influence of Chemical Substituents on Adrenergic Neuron Blocking Potency

The nature and position of chemical substituents on the guanidine scaffold and attached moieties play a significant role in determining adrenergic neuron blocking potency. Studies on guanidine alkyl derivatives have shown varying effects on norepinephrine (B1679862) release. nih.gov Guanidine, methyl guanidine, and N,N-dimethyl guanidine were found to enhance the field-stimulated release of [³H]norepinephrine, while N,N'-dimethyl guanidine and propyl guanidine were without effect. nih.gov Propyl guanidine, however, blocked the stimulatory effect of guanidine. nih.gov This suggests that the pattern and extent of alkyl substitution on the guanidine nitrogen atoms are critical for their interaction with the norepinephrine release mechanism. nih.gov

For α₂-adrenoceptor ligands, increased substitution in the vicinity of the cationic guanidine moiety has been suggested to favor antagonist activity over agonist activity. researchgate.net SAR studies on guanabenz derivatives demonstrated that changes in the chlorine substitution pattern on the phenyl ring and modifications to the guanidine group could lead to a loss of α₂-adrenergic agonist activity. nih.gov Di-substituted guanidines, in particular, have been explored for improved α₂-adrenergic affinity and antagonist activity, with the position and nature of substituents influencing their engagement with the receptor binding site. researchgate.netresearchgate.net

Structural Determinants for Ion Channel Interaction Specificity

Beyond adrenergic receptors, the guanidine moiety is also a key feature in compounds that interact with ion channels, notably voltage-gated sodium channels (NaV) and voltage-gated proton channels (Hv1). escholarship.orgmdpi.comnih.govnih.gov Guanidinium toxins like saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX) are well-known examples that block voltage-gated sodium channels by binding to Site 1 within the channel pore. mdpi.com The affinity and blocking capacity of these toxins are influenced by the functional groups present, with bulkier substituents potentially interfering with pore blockage. mdpi.com

Guanidine derivatives have also been shown to inhibit Hv1 proton channels. escholarship.orgnih.govnih.gov Studies with 2-guanidinobenzimidazole (B109242) (2GBI) and its derivatives revealed that these compounds inhibit Hv1 proton conduction by binding to the voltage-sensing domain (VSD) from the intracellular side. escholarship.orgnih.govnih.gov Specific residues within the Hv1 channel, including Asp 112, Phe 150, Ser 181, and Arg 211, have been identified as being involved in the binding of guanidine derivatives. escholarship.orgnih.gov The orientation of the guanidine group within this binding site is a key structural determinant for the interaction. escholarship.org Modifications to the 2GBI scaffold, such as substitutions in the benzo ring, can affect inhibitory effectiveness. nih.gov Adding bulky hydrophobic groups to the guanidine moiety or opening the imidazole (B134444) ring impaired binding to the Hv1 channel in one study. nih.gov

Comparative Pharmacology of Bethanidine Sulfate

Differentiation from Other Adrenergic Neuron Blockers

Bethanidine (B1219629) sulfate (B86663) shares some mechanisms with other adrenergic neuron blockers but also exhibits unique characteristics in its action and effects.

Comparison with Guanethidine (B1672426): Mechanistic Overlaps and Divergences

Both bethanidine and guanethidine function as sympathetic depressants and adrenergic neuron blockers. Similar to guanethidine, bethanidine inhibits norepinephrine (B1679862) (NE) reuptake . However, a key divergence lies in their duration of action and uptake characteristics. Guanethidine accumulates in neurons irreversibly, leading to prolonged effects, whereas bethanidine's effects are more rapid in onset and offset ccjm.org. This faster reversibility of bethanidine is suggested to be advantageous in situations requiring dose adjustments .

Research indicates that both guanethidine and bethanidine are taken up into two pools within the adrenergic neuron: an intravesicular and an extravesicular pool. The extravesicular pool is in more rapid equilibrium with the surrounding medium, and drug efflux from this pool is relatively quick. The disappearance from the intravesicular pool is slower. It has been suggested that with the concentrations of bethanidine required for complete blockade, there is less uptake into the intravesicular pool compared to guanethidine ijpp.com. Unlike guanethidine, sodium-free solution has been shown to reverse the adrenergic neuron blocking action of bethanidine ijpp.com.

While both agents are potent, bethanidine is reported to cause less depletion of norepinephrine from tissue stores compared to guanethidine ccjm.org. Bethanidine also has a shorter half-life than guanethidine, necessitating more frequent administration ccjm.org.

Distinctions from Bretylium (B1223015) Tosylate: Electrophysiological and Antifibrillatory Profiles

Bethanidine sulfate is considered a chemical and pharmacological analog of bretylium tosylate, with reported similarities in antifibrillatory and inotropic actions on the heart nih.govnih.gov. However, notable distinctions exist in their electrophysiological effects, particularly in different cardiac tissue types and under ischemic conditions.

Studies on canine cardiac Purkinje fibers and ventricular muscle cells have revealed differing effects of bethanidine and bretylium on transmembrane potentials. Bethanidine produced dose-dependent decreases in the maximal rate of depolarization (MRD) and overshoot of phase 0 in normal Purkinje fibers, without affecting the maximum diastolic potential (MDP). Action potential plateau duration (APD) was decreased by bethanidine in a dose-dependent manner and showed marked use dependence nih.gov. In contrast, the effects of bethanidine on action potentials of normal (driven) Purkinje fibers are markedly different from those of bretylium and have been described as resembling those of lidocaine (B1675312) after a certain exposure period nih.gov.

Extracellular application of bethanidine has been shown to increase the overshoot and duration of action potentials in cultured embryonic chick heart cells. It also greatly decreased the outward K+ current (IK) and potentiated the inward fast Na+ currents (INa) and the inward slow calcium current (ICa). Intracellular introduction of bethanidine, however, blocked INa. These findings suggest that extracellular bethanidine potentiates myocardial fast Na+ and slow Ca2+ currents and inhibits IK cdnsciencepub.comnih.gov. The decrease of IK by bethanidine may contribute to its antifibrillatory action cdnsciencepub.comnih.gov. In contrast, intracellular bretylium has been shown to block both Na+ and K+ currents in heart cells capes.gov.br.

The electrophysiological differences between bethanidine and bretylium are accentuated in the setting of acute ischemia nih.gov. In experimental models of myocardial ischemia in anesthetized dogs, while bretylium did not alter the time course of electrogram changes or the time to onset of arrhythmias, bethanidine markedly exacerbated conduction changes in the ischemic zone and decreased the time to onset of ventricular arrhythmias nih.gov. Bethanidine administration also facilitated ischemia-induced ventricular tachycardia and fibrillation in some cases nih.gov. Although both agents have demonstrated antifibrillatory effects in other experimental settings, under the specific conditions of one study involving ischemia-induced arrhythmias, bretylium failed to protect, while acute bethanidine administration showed a proarrhythmic effect associated with exacerbated ischemia-induced conduction changes nih.gov.

Despite these differences in ischemic models, bethanidine sulfate has shown efficacy in suppressing ventricular fibrillation and increasing ventricular fibrillation threshold in both normal and infarcted hearts, similar to bretylium nih.gov.

Contrasts with Other Sympatholytic Agents (e.g., Methyldopa (B1676449), Reserpine)

Bethanidine sulfate differs in its primary mechanism of action from other sympatholytic agents like methyldopa and reserpine (B192253). Bethanidine is primarily an adrenergic neuron blocker that interferes with norepinephrine release drugbank.com.

Methyldopa, in contrast, is a centrally acting sympatholytic agent that acts as an alpha-2 adrenergic agonist after being metabolized to alpha-methylnorepinephrine. This leads to inhibition of adrenergic neuronal outflow from the central nervous system drugbank.com. While both can lower blood pressure, their sites and mechanisms of action are distinct. Bethanidine may decrease the antihypertensive activities of methyldopa drugbank.com.

Reserpine is another sympatholytic agent that depletes catecholamines (like norepinephrine and dopamine) from vesicular storage sites in adrenergic neurons by inhibiting the vesicular monoamine transporter (VMAT). This depletion reduces the amount of neurotransmitter released upon nerve stimulation drugbank.comtjn-online.com. Unlike reserpine, bethanidine's primary action is not through depletion of norepinephrine stores to the same extent, although some depletion may occur ccjm.orgnih.gov. Bethanidine may decrease the antihypertensive activities of reserpine drugbank.com.

These differences in mechanisms contribute to varying pharmacological profiles and potential drug interactions.

Interactions with Adrenergic Receptor Modulators

Bethanidine sulfate's interactions with adrenergic receptor modulators are influenced by its primary action as an adrenergic neuron blocker. While bethanidine itself is described as a peripherally acting antiadrenergic agent and primarily acts as an alpha2a adrenergic agonist according to one source drugbank.com, its main effect is to block adrenergic transmission by interfering with norepinephrine release drugbank.comdrugbank.com.

Bethanidine can enhance smooth muscle responses to exogenously administered adrenaline (epinephrine) and noradrenaline (norepinephrine) medchemexpress.com. This potentiation is likely due to the blockade of neuronal reuptake mechanisms, leading to higher concentrations of exogenous catecholamines at the receptor sites.

Interactions with adrenergic receptor agonists and antagonists can be complex. For instance, bethanidine may decrease the antihypertensive activities of various agents, including some adrenergic receptor modulators drugbank.com. Conversely, certain adrenergic receptor modulators or agents affecting adrenergic tone can influence the effects of bethanidine. For example, the risk or severity of tachycardia can be increased when bethanidine is combined with certain agents that may influence adrenergic activity drugbank.com. The therapeutic efficacy of bethanidine can be decreased when used in combination with some beta-blockers drugbank.com.

Pharmacodynamic Antagonism by Tricyclic Antidepressants (e.g., Protriptyline (B1194169), Desipramine)

Tricyclic antidepressants (TCAs) such as protriptyline and desipramine (B1205290) have been shown to pharmacodynamically antagonize the effects of bethanidine sulfate. This antagonism is primarily attributed to the ability of TCAs to inhibit the norepinephrine pump (also known as the noradrenaline transporter or NET) in peripheral adrenergic neurons. Bethanidine, as an adrenergic neuron blocking agent, is taken up into the neuron via this transporter to exert its effects. By blocking the NET, TCAs prevent the uptake of bethanidine into the neuron, thereby preventing it from reaching its site of action and inhibiting its antihypertensive effects.

Studies have demonstrated that the rise in blood pressure observed when desipramine is administered concurrently with guanethidine (a related adrenergic neuron blocker) is not simply due to a combined pressor effect of the two drugs, but rather to the antagonism of the adrenergic blocking action. This suggests a similar mechanism of antagonism for bethanidine by TCAs like desipramine and protriptyline, as they also prevent the effects of related ring-substituted guanidinium (B1211019) adrenergic neuron blockers.

Effects on Responses to Endogenous Catecholamines (Noradrenaline, Adrenaline, Tyramine)

Bethanidine sulfate influences the responses to endogenous catecholamines and indirectly acting sympathomimetic amines like tyramine (B21549). Bethanidine is known to inhibit the release of noradrenaline during nerve stimulation. However, it can enhance smooth muscle responses to exogenously administered adrenaline (epinephrine) and noradrenaline (norepinephrine).

The effect of bethanidine on responses to tyramine is more complex. Tyramine is an indirectly acting sympathomimetic amine that exerts its effects by being taken up into adrenergic neurons via the norepinephrine pump and displacing stored noradrenaline. Bethanidine sulfate has been reported to increase pressor responses to tyramine, although this effect may diminish at higher doses. This potentiation of tyramine's effect by bethanidine, along with other adrenergic neuron blockers like bretylium, has been linked to their activity as monoamine oxidase inhibitors, allowing for the intraneuronal accumulation of endogenous catecholamines. However, bretylium, BW392C60, or bethanidine did not alter the pressor response to intravenous noradrenaline in reserpine-treated rats.

Differential Effects on Ionic Currents Compared to Other Antiarrhythmic Agents (e.g., Lidocaine, Procainamide)

Bethanidine sulfate exhibits distinct effects on cardiac ionic currents when compared to classical antiarrhythmic agents such as lidocaine and procainamide (B1213733). While lidocaine and procainamide are primarily classified as Class Ia antiarrhythmics, acting mainly by blocking fast sodium channels (INa), bethanidine's electrophysiological profile is different.

Studies on cardiac cells have shown that extracellular application of bethanidine can increase the overshoot and duration of action potentials. It has been observed to greatly decrease the outward potassium current (IK) and potentiate the inward fast sodium currents (INa) and inward slow calcium current (ICa). Conversely, intracellular introduction of bethanidine has been shown to block INa. In guinea-pig papillary muscle, bethanidine increased the plateau phase of the action potential and, in higher potassium concentrations, increased the amplitude, duration, and Vmax of the Ca2+-dependent action potential. This suggests that bethanidine may prolong the action potential by increasing the slow inward current.

In contrast, lidocaine and procainamide primarily block sodium channels, affecting phase 0 depolarization of the action potential. Procainamide, a Class Ia agent, also affects potassium channels, contributing to action potential prolongation. Bethanidine's observed potentiation of calcium currents and inhibition of potassium currents differentiate its electrophysiological actions from the predominant sodium channel blockade seen with lidocaine and procainamide.

The following table summarizes some key comparative pharmacological aspects:

| Feature | Bethanidine Sulfate | Tricyclic Antidepressants (e.g., Protriptyline, Desipramine) | Lidocaine / Procainamide (Class Ia Antiarrhythmics) |

| Primary Mechanism | Adrenergic neuron blockade | Norepinephrine reuptake inhibition | Sodium channel blockade |

| Interaction with TCAs | Antagonized by TCAs via NET blockade | Antagonize bethanidine's effects | Generally distinct mechanisms |

| Effect on Noradrenaline | Inhibits release, enhances smooth muscle response | Block uptake, potentiate exogenous noradrenaline | Limited direct effects on noradrenaline handling |

| Effect on Adrenaline | Enhances smooth muscle response | Less direct interaction on responses | Less direct interaction on responses |

| Effect on Tyramine | Can increase pressor responses | Block tyramine pressor action | Less direct interaction on responses |

| Effect on Ionic Currents | Decreases IK, potentiates INa and ICa (extracellular) | Not primarily known for direct ionic current effects | Primarily block INa; Procainamide also affects IK |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Bethanidine Sulfate | 160906 |

| Protriptyline | 4976 |

| Desipramine | 2995 |

| Noradrenaline | 439 [Search result needed, will add manually if found] |

| Adrenaline | 5816 |

| Tyramine | 5610 |

| Lidocaine | 3676 |

| Procainamide | 4913 |

Bethanidine sulfate is a guanidine (B92328) derivative that has been explored for its pharmacological properties, particularly in the context of cardiovascular function. Its actions are primarily related to the adrenergic nervous system, though it also exhibits effects on ionic currents in cardiac cells. Understanding its comparative pharmacology, especially in relation to other agents like tricyclic antidepressants and classical antiarrhythmics, provides insight into its mechanisms and potential interactions.

Pharmacodynamic Antagonism by Tricyclic Antidepressants (e.g., Protriptyline, Desipramine)

Tricyclic antidepressants (TCAs) such as protriptyline and desipramine have been shown to pharmacodynamically antagonize the effects of bethanidine sulfate. This antagonism is primarily attributed to the ability of TCAs to inhibit the norepinephrine pump (also known as the noradrenaline transporter or NET) in peripheral adrenergic neurons. Bethanidine, as an adrenergic neuron blocking agent, is taken up into the neuron via this transporter to exert its effects. By blocking the NET, TCAs prevent the uptake of bethanidine into the neuron, thereby preventing it from reaching its site of action and inhibiting its antihypertensive effects.

Studies have demonstrated that the rise in blood pressure observed when desipramine is administered concurrently with guanethidine (a related adrenergic neuron blocker) is not simply due to a combined pressor effect of the two drugs, but rather to the antagonism of the adrenergic blocking action. This suggests a similar mechanism of antagonism for bethanidine by TCAs like desipramine and protriptyline, as they also prevent the effects of related ring-substituted guanidinium adrenergic neuron blockers. Concomitant administration of protriptyline has been shown to attenuate the acute hemodynamic changes caused by bethanidine and chronic combined therapy has abolished the severe orthostatic changes in blood pressure caused by bethanidine. The risk or severity of hypertension can be increased when Desipramine is combined with Bethanidine.

Effects on Responses to Endogenous Catecholamines (Noradrenaline, Adrenaline, Tyramine)

Bethanidine sulfate influences the responses to endogenous catecholamines and indirectly acting sympathomimetic amines like tyramine. Bethanidine is known to inhibit the release of noradrenaline during nerve stimulation and enhance smooth muscle responses to exogenously administered adrenaline (epinephrine) and noradrenaline (norepinephrine).

The effect of bethanidine on responses to tyramine is more complex. Tyramine is an indirectly acting sympathomimetic amine that exerts its effects by being taken up into adrenergic neurons via the norepinephrine pump and displacing stored noradrenaline. Bethanidine sulfate has been reported to increase pressor responses to tyramine, although this effect may diminish at higher doses. This potentiation of tyramine's effect by bethanidine, along with other adrenergic neuron blockers like bretylium, has been linked to their activity as monoamine oxidase inhibitors, allowing for the intraneuronal accumulation of endogenous catecholamines. However, bretylium, BW392C60, or bethanidine did not alter the pressor response to intravenous noradrenaline in reserpine-treated rats. Tyramine may decrease the antihypertensive activities of Bethanidine.

Differential Effects on Ionic Currents Compared to Other Antiarrhythmic Agents (e.g., Lidocaine, Procainamide)

Bethanidine sulfate exhibits distinct effects on cardiac ionic currents when compared to classical antiarrhythmic agents such as lidocaine and procainamide. While lidocaine and procainamide are primarily classified as Class Ia antiarrhythmics, acting mainly by blocking fast sodium channels (INa), bethanidine's electrophysiological profile is different.

Studies on single cultured embryonic chick heart cells have shown that extracellular application of bethanidine (3 x 10-4 M) increased the overshoot and the duration of the action potentials. It greatly decreased the outward potassium current (IK) and potentiated the inward fast sodium currents (INa) and the inward slow calcium current (ICa). However, intracellular introduction of bethanidine (10-4 M) blocked INa. In isolated atria of rats, bethanidine increased the force of contraction in a dose-dependent manner. These findings suggest that when applied extracellularly, bethanidine exerts a potentiating effect on the myocardial fast Na+ current and slow Ca2+ current and an inhibitory effect of IK. The positive inotropic effect of bethanidine could be due, at least in part, to an increase of Ca2+ influx via the slow Ca2+ channel and the Na-Ca exchange. It is suggested that the decrease of IK by bethanidine may account for its antifibrillatory action.

In guinea-pig papillary muscle, bethanidine increased the plateau phase of the action potential in 2.7 mM K+ Tyrode solution without changing other electrophysiological parameters. In 25 mM K+ Tyrode solution, the amplitude, duration and Vmax of the Ca2+-dependent action potential were increased in a dose-dependent manner by bethanidine. It is speculated that the mechanism of antiarrhythmic effect of bethanidine might be due to the prolongation of action potential by an increase of the slow inward current.

In contrast, lidocaine and procainamide primarily block sodium channels, affecting phase 0 depolarization of the action potential. Procainamide, a Class Ia agent, also affects potassium channels, contributing to action potential prolongation. Bethanidine's observed potentiation of calcium currents and inhibition of potassium currents differentiate its electrophysiological actions from the predominant sodium channel blockade seen with lidocaine and procainamide.

The following table summarizes some key comparative pharmacological aspects:

| Feature | Bethanidine Sulfate | Tricyclic Antidepressants (e.g., Protriptyline, Desipramine) | Lidocaine / Procainamide (Class Ia Antiarrhythmics) |

| Primary Mechanism | Adrenergic neuron blockade | Norepinephrine reuptake inhibition | Sodium channel blockade |

| Interaction with TCAs | Antagonized by TCAs via NET blockade | Antagonize bethanidine's effects | Generally distinct mechanisms |

| Effect on Noradrenaline | Inhibits release, enhances smooth muscle response | Block uptake, potentiate exogenous noradrenaline | Limited direct effects on noradrenaline handling |

| Effect on Adrenaline | Enhances smooth muscle response | Less direct interaction on responses | Less direct interaction on responses |

| Effect on Tyramine | Can increase pressor responses | Block tyramine pressor action | Less direct interaction on responses |

| Effect on Ionic Currents | Decreases IK, potentiates INa and ICa (extracellular) | Not primarily known for direct ionic current effects | Primarily block INa; Procainamide also affects IK |

Advanced Research Methodologies and Future Directions in Bethanidine Sulfate Studies

In Vitro Research Techniques

In vitro studies provide a controlled environment to dissect the cellular and molecular interactions of Bethanidine (B1219629) Sulfate (B86663). Various electrophysiological techniques are central to these investigations, allowing for precise measurements of ion channel activity and action potential dynamics.

Whole-Cell Current Clamp and Voltage Clamp Analysis in Cardiac Cells

Whole-cell current clamp and voltage clamp techniques are fundamental in studying the effects of Bethanidine Sulfate on cardiac myocyte electrical activity. These methods allow researchers to control either the membrane potential (voltage clamp) or the membrane current (current clamp) of a single cell, providing detailed data on ion channel function.

Studies using these techniques on single cultured embryonic chick heart cells have shown that extracellular application of Bethanidine Sulfate (at a concentration of 3 x 10⁻⁴ M) can significantly alter action potentials (APs). Specifically, it has been observed to increase the overshoot and duration of APs. Furthermore, this extracellular application greatly decreased the outward potassium current (IK) while potentiating the inward fast sodium currents (INa) and the inward slow calcium current (ICa). medkoo.comncats.iocdnsciencepub.comncats.io Conversely, intracellular introduction of Bethanidine (at a concentration of 10⁻⁴ M) was found to block INa. medkoo.comncats.ioncats.io

These findings suggest a complex interaction with multiple ion channels depending on the side of the membrane from which Bethanidine is applied. The observed decrease in IK may contribute to its potential antifibrillatory actions. medkoo.com The potentiation of Na⁺ and Ca²⁺ currents by extracellular Bethanidine has also been linked to a positive inotropic effect in heart cells. medkoo.comcdnsciencepub.com

Research has also employed these techniques to study Bethanidine Sulfate's effects on canine cardiac Purkinje fibers and ventricular muscle cells. medkoo.comnih.govmedkoo.com In normal Purkinje fibers, Bethanidine (at concentrations of 10-80 mg/L) produced dose-dependent decreases in the maximal rate of depolarization (MRD) and overshoot of phase 0, without affecting the maximum diastolic potential (MDP). nih.gov It also decreased action potential plateau duration (APD) at various stimulation cycle lengths. nih.gov In ventricular muscle cells, Bethanidine (20 mg/L) decreased MRD but did not affect MDP or APD. nih.gov

Microelectrode Techniques in Isolated Cardiac Tissues

Standard microelectrode techniques applied to isolated cardiac tissues, such as canine cardiac Purkinje fibers and ventricular muscle cells, allow for the recording of transmembrane potentials to assess the electrophysiological effects of compounds like Bethanidine Sulfate. nih.gov These techniques provide insights into parameters like resting membrane potential, action potential amplitude, duration, and the maximal rate of depolarization. nih.gov

Studies using microelectrodes on canine Purkinje fibers exposed to Bethanidine (10-80 mg/L) demonstrated dose-dependent effects on action potential characteristics. nih.gov The rate of normal automaticity in Purkinje fibers with MDPs greater than -85 mV was observed to increase after exposure to Bethanidine (10 mg/L for 30 minutes). nih.gov Similarly, abnormal automaticity induced in Purkinje fibers was also accelerated by Bethanidine. nih.gov

Microelectrode studies on single vascular smooth muscle cells of rabbit aorta have also utilized whole-cell voltage-clamp techniques to identify potassium currents. nih.gov Bethanidine Sulfate (10⁻⁴ M) was found to decrease the early outward K⁺ current and increase the delayed rectifier K⁺ current, leading to hyperpolarization of the resting membrane potential and relaxation of the vascular smooth muscle. nih.gov

Investigations of Adrenergic Blockade Under Modified Physiological Conditions (e.g., Hypothermia, Sodium Deficiency)

Investigating the adrenergic blocking action of Bethanidine Sulfate under modified physiological conditions, such as hypothermia and sodium deficiency, provides crucial information about its mechanism of action and factors influencing its efficacy. Bethanidine acts by blocking adrenergic transmission, though the precise mode of action is not fully clear. medkoo.comncats.ionih.govdrugbank.comdrugbank.com It is a peripherally acting antiadrenergic agent. drugbank.comgenome.jp

Studies have shown that hypothermia can prevent the adrenergic neuron blocking action of Bethanidine, with the degree of prevention increasing with lower temperatures. ijpp.comsci-hub.se This suggests that temperature influences the interaction of Bethanidine with adrenergic neurons.

Furthermore, exposure to sodium-free solutions has been shown to reverse the adrenergic neuron blocking action of Bethanidine. ijpp.com This is a notable finding, as sodium deficiency does not reverse the action of chemically similar drugs like guanethidine (B1672426). ijpp.com This observation suggests potential differences in how Bethanidine and guanethidine interact with neuronal sodium-dependent processes or pools of the drug within the neuron. It has been hypothesized that Bethanidine might have lesser uptake into the intravesicular pool compared to guanethidine, making its extravesicular pool more sensitive to sodium deficiency. ijpp.com

Application of Molecular Biology Techniques to Receptor and Ion Channel Studies

Molecular biology techniques are increasingly being applied to understand the interaction of Bethanidine Sulfate with specific receptors and ion channels at a molecular level. While direct studies specifically on Bethanidine Sulfate using advanced molecular biology techniques like gene editing or protein expression analysis are not extensively detailed in the provided search results, the broader field of studying adrenergic receptors and ion channels benefits significantly from these methods.

Bethanidine is known to interact with adrenergic receptors, primarily acting as an alpha-2a adrenergic agonist, and also inhibits ATP-sensitive inward rectifier potassium channel 1 (KCNJ1). drugbank.comgenome.jp Molecular biology techniques can be used to express specific receptor or channel subtypes in controlled systems (e.g., cell lines) to study their direct interaction with Bethanidine Sulfate, bypassing the complexity of a whole cell or tissue. This can involve techniques like site-directed mutagenesis to identify key amino acid residues involved in drug binding or the use of reporter assays to measure receptor activation or channel function.

Recent computational research utilizing molecular docking and molecular dynamics (MD) simulations has explored the potential of Bethanidine to inhibit Sentrin-specific protease 1 (SENP1), an enzyme involved in SUMOylation. patsnap.com These in silico molecular biology approaches suggest that Bethanidine can form a stable complex with SENP1, indicating a potential for SENP1 inhibition and a possible new avenue for its application in cardiovascular diseases. patsnap.com This highlights how computational molecular biology is being used to explore novel targets and mechanisms for existing compounds like Bethanidine Sulfate.

In Vivo Animal Model Refinements

In vivo animal models are essential for evaluating the systemic effects of Bethanidine Sulfate and gaining insights into its mechanisms within a living organism. Refinements in these models allow for the study of Bethanidine Sulfate in conditions that mimic human disease states.

Utilization of Specific Disease Models for Mechanistic Insights (e.g., Experimental Myocardial Ischemia)

Specific disease models, such as experimental myocardial ischemia, are utilized to investigate the effects of Bethanidine Sulfate in pathophysiological conditions. These models allow researchers to study how Bethanidine Sulfate influences cardiac function, electrophysiology, and the development of arrhythmias in the context of reduced blood flow to the heart.

Studies using models of experimental myocardial ischemia in anesthetized dogs have compared the effects of Bethanidine Sulfate and bretylium (B1223015) tosylate. nih.govresearchgate.net In these models, occlusion of the left anterior descending coronary artery during rapid atrial pacing induced ventricular tachycardia and fibrillation. nih.govresearchgate.net Bethanidine administration in this model markedly exacerbated conduction changes in the ischemic zone and decreased the time to onset of ventricular arrhythmias. nih.gov In isolated perfused rabbit hearts subjected to global ischemia, Bethanidine accelerated conduction slowing and depression of Vmax during ischemia. nih.gov

These findings in experimental myocardial ischemia models provide mechanistic insights into how Bethanidine Sulfate might influence arrhythmogenesis in the setting of cardiac injury. While Bethanidine is a sympatholytic agent, these studies suggest complex electrophysiological effects in ischemic tissue that warrant further investigation. medkoo.comncats.ionih.govdrugbank.comdrugbank.com

Animal models, including dogs, cats, rats, mice, and rabbits, are broadly used in cardiovascular disease research, including studies related to myocardial ischemia and infarction. google.com The application of Bethanidine Sulfate within these refined models allows for the assessment of its effects on various parameters, such as heart rate, blood pressure, and electrophysiological properties, under conditions relevant to human cardiovascular disease. nih.gov For instance, studies in neonatal puppies have investigated the non-catecholamine-mediated electrophysiological effects of intravenous Bethanidine Sulfate, observing significant prolongation of atrial refractoriness and a decrease in sinus node automaticity. nih.gov

These in vivo models, particularly those simulating ischemic heart conditions, are crucial for understanding the multifaceted actions of Bethanidine Sulfate beyond its primary adrenergic blocking effect and for exploring potential new therapeutic applications or contraindications.

Data Tables:

While extensive raw data tables were not consistently present across the search results for direct inclusion, the following summarizes key quantitative findings from the electrophysiological studies:

Table 1: Electrophysiological Effects of Extracellular Bethanidine Sulfate (3 x 10⁻⁴ M) on Cultured Embryonic Chick Heart Cells

| Parameter | Effect Observed | Reference |

| Action Potential Overshoot | Increased | medkoo.comncats.iocdnsciencepub.comncats.io |

| Action Potential Duration | Increased | medkoo.comncats.iocdnsciencepub.comncats.io |

| Outward K⁺ Current (IK) | Greatly Decreased | medkoo.comncats.iocdnsciencepub.comncats.io |

| Inward Fast Na⁺ Current (INa) | Potentiated | medkoo.comncats.iocdnsciencepub.comncats.io |

| Inward Slow Ca²⁺ Current (ICa) | Potentiated | medkoo.comncats.iocdnsciencepub.comncats.io |

Table 2: Electrophysiological Effects of Bethanidine Sulfate on Canine Cardiac Cells

| Cell Type | Bethanidine Concentration | Effect on MRD | Effect on MDP | Effect on APD (to -60 mV) | Effect on Automaticity | Reference |

| Normal Purkinje Fibers | 10-80 mg/L | Dose-dependent decrease | No effect | Decreased | Increased (normal & abnormal) | nih.gov |

| Ventricular Muscle Cells | 20 mg/L | Decreased | No effect | No effect | Not specified | nih.gov |

Table 3: Effect of Bethanidine Sulfate (10 mg/kg i.v.) in Experimental Myocardial Ischemia (Anesthetized Dogs)

| Parameter | Effect Observed | Reference |

| Conduction changes in ischemic zone | Markedly exacerbated | nih.gov |

| Time to onset of ventricular arrhythmias | Decreased | nih.gov |

Table 4: Effect of Bethanidine Sulfate (10 mg/L) in Global Ischemia (Isolated Perfused Rabbit Hearts)

| Parameter | Effect Observed | Reference |

| Conduction slowing during ischemia | Accelerated | nih.gov |

| Depression of Vmax during ischemia | Accelerated | nih.gov |

Table 5: Non-Catecholamine-Mediated Electrophysiological Effects of Intravenous Bethanidine Sulfate (10 mg/kg) in Neonatal Puppies (Propranolol Pretreated)

| Parameter | Effect Observed | Statistical Significance | Reference |

| Atrial Effective Refractory Period | Increased significantly | p < 0.0001 | nih.gov |

| Atrial Functional Refractory Period | Increased significantly | p < 0.0001 | nih.gov |

| Resting Heart Rate | Decreased | p < 0.002 | nih.gov |

| Ventricular Refractory Periods | Modest increase | Not specified | nih.gov |

Electrophysiological Mapping in Animal Hearts for Conduction Anomaly Assessment

Electrophysiological mapping in animal models, particularly in canine hearts, has provided valuable insights into the effects of bethanidine sulfate on cardiac conduction. Studies have demonstrated that bethanidine sulfate can significantly influence atrial effective and functional refractory periods in neonatal canine hearts. nih.govwright.edu One study observed a significant increase in mean atrial effective refractory periods from 58 ms (B15284909) to 109 ms and functional refractory periods from 108 ms to 185 ms in neonatal puppies treated with bethanidine sulfate after propranolol (B1214883) pretreatment. nih.gov This effect was not observed in a placebo group. nih.gov Bethanidine sulfate also led to a decrease in resting heart rate in these neonatal animals. nih.gov

Further research using canine cardiac Purkinje fibers and ventricular muscle cells has explored the electrophysiological effects at a cellular level. Bethanidine sulfate has been shown to produce dose-dependent decreases in the maximal rate of depolarization (MRD) and overshoot of phase 0 in normal Purkinje fibers, without affecting the maximum diastolic potential (MDP). nih.gov It also decreased action potential plateau duration (APD) in a dose-dependent and use-dependent manner in these fibers. nih.gov In ventricular muscle cells, bethanidine sulfate decreased MRD but did not significantly affect MDP or APD. nih.gov Interestingly, bethanidine sulfate increased the rate of normal automaticity in Purkinje fibers and accelerated abnormal automaticity induced by barium chloride. nih.gov These effects on automaticity are noted as being similar to those of bretylium, potentially mediated by the release of endogenous catecholamines. nih.gov However, the effects on action potentials in driven Purkinje fibers were distinct from bretylium and showed resemblance to lidocaine (B1675312) after prolonged exposure. nih.gov

These electrophysiological studies in animal models highlight the complex interactions of bethanidine sulfate with cardiac electrical activity, suggesting potential atrial specificity and effects on refractoriness and automaticity. nih.govnih.gov

Computational and Theoretical Pharmacology Approaches

Computational and theoretical pharmacology approaches are increasingly being applied to study the interactions of compounds like bethanidine sulfate at a molecular level and to potentially design novel analogs or understand its effects within biological networks.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies are valuable tools for predicting how a compound interacts with specific biological targets, such as receptors or enzymes. While bethanidine is known to interact with adrenergic receptors, acting primarily as an alpha-2a adrenergic agonist, its precise binding interactions and potential off-target effects can be investigated through docking simulations. drugbank.comnih.govechemi.comguidetopharmacology.org

Recent molecular docking studies have explored the potential of bethanidine to inhibit Sentrin-specific protease 1 (SENP1). patsnap.com These studies suggest that bethanidine can form a stable complex with SENP1, as indicated by analyses of RMSD, RMSF, H-bond interactions, and DSSP plots from molecular dynamics simulations. patsnap.com Free binding energy calculations and interaction pattern analysis from molecular docking further support the potential for bethanidine to inhibit SENP1. patsnap.com This indicates that computational methods can reveal previously uncharacterized molecular interactions for bethanidine.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Novel Analog Design

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models correlating chemical structure with biological activity. This approach can be utilized to design novel analogs of bethanidine sulfate with potentially improved or altered pharmacological properties. By analyzing the structural features of bethanidine and related compounds in relation to their observed biological effects (e.g., adrenergic activity, effects on ion channels), QSAR models could guide the synthesis of new derivatives. This involves identifying key molecular descriptors that influence activity and using these relationships to predict the activity of virtual compounds before experimental synthesis and testing.

Systems Pharmacology for Integrated Network Analysis

Systems pharmacology takes a holistic approach to understand drug action by integrating data from various sources, including genomics, proteomics, and metabolomics, to analyze the effects of a drug within the context of complex biological networks. core.ac.uk For bethanidine sulfate, a systems pharmacology approach could help elucidate its effects beyond direct receptor binding, considering its influence on multiple pathways and feedback loops within the cardiovascular and nervous systems. Given that its precise mode of action is not fully clear and it may interfere with the function of the sympathetic nervous system, a network-based analysis could reveal the broader consequences of adrenergic blockade and potential interactions with other biological processes. drugbank.comnih.govechemi.com This could involve analyzing how bethanidine sulfate affects the expression or activity of multiple proteins and how these changes propagate through cellular signaling pathways.

Unresolved Pharmacological Questions and Research Gaps

Despite its historical use, several pharmacological questions regarding bethanidine sulfate remain unresolved, highlighting areas for future research.

Comprehensive Elucidation of Metabolic Pathways

Peak urinary excretion rates were observed approximately 6 hours after single oral administration, and steady-state urinary excretion rates were achieved within 4 to 7 doses during repetitive dosing. nih.gov The terminal half-lives estimated from plasma level and urinary excretion rate profiles ranged from 7 to 11 hours. nih.gov Renal clearance over the initial 6 hours post-administration approached renal plasma flow, although in some patients, clearance decreased in subsequent periods. nih.gov

Despite these pharmacokinetic observations, detailed information regarding the specific metabolic transformations Bethanidine Sulfate undergoes appears limited in the readily available literature. Some sources indicate that metabolism information for Bethanidine is "Not Available" drugbank.comhmdb.ca. Studies on related guanidine (B92328) derivatives, such as guanethidine, suggest that these compounds can undergo metabolic transformations in the liver, resulting in the formation of various products. tandfonline.com However, it is important to note that the metabolic fate can vary between different guanidine derivatives and across species. The observation that primarily intact bethanidine is excreted renally in humans suggests that extensive metabolism may not be the primary route of elimination for the renally cleared fraction. nih.gov Nevertheless, a comprehensive elucidation of all potential metabolic pathways, including hepatic or extrahepatic transformations and the identification and characterization of any resulting metabolites, remains an important area for future research to fully understand the drug's pharmacokinetics and potential for interactions.

| Parameter | Findings (Bethanidine-14C Hemisulfate in Hypertensive Patients) nih.gov |

| Urinary Excretion (IV) | 89% - 94% of dose in 3-4 days (intact drug) |

| Urinary Excretion (Single Oral) | 48% - 61% of dose |

| Fecal Excretion (Single Oral) | 15% - 48% of dose |

| Urinary Excretion (Repetitive Oral) | 72% - 74% of cumulative dose |

| Terminal Half-Life | 7 - 11 hours |